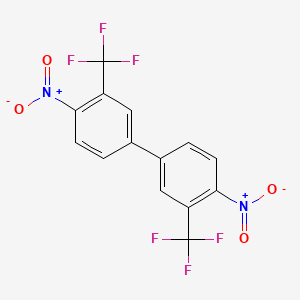

4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-4-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6N2O4/c15-13(16,17)9-5-7(1-3-11(9)21(23)24)8-2-4-12(22(25)26)10(6-8)14(18,19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBWIABPTZDUPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493566 | |

| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-95-1 | |

| Record name | 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

CAS Number: 363-95-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound. Due to its unique substitution pattern, featuring both nitro and trifluoromethyl groups on a biphenyl scaffold, this molecule holds potential as a building block in medicinal chemistry and materials science. This document outlines its known properties, a proposed synthetic pathway with a detailed experimental protocol, and relevant safety information.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 363-95-1 | [1][2][3] |

| Molecular Formula | C₁₄H₆F₆N₂O₄ | [1][3] |

| Molecular Weight | 380.2 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | ≥99% (as commercially available) | [3] |

| Melting Point | 68 - 70 °C | [4] |

| Boiling Point | 255 °C | [4] |

| Storage | Store in a cool, dry place at room temperature. | [1][3] |

Safety and Handling Information

This compound should be handled with care in a laboratory setting by trained professionals. The following table summarizes the key safety data.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Users should consult the full Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Proposed Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed Ullmann coupling synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for Ullmann-type reactions.[5][6]

Materials:

-

2-Chloro-5-nitrobenzotrifluoride

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hexane

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Büchner funnel and flask

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add activated copper powder. The flask is then flame-dried under a vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

-

Addition of Reactants: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloro-5-nitrobenzotrifluoride.

-

Reaction: The reaction mixture is heated to a reflux temperature of approximately 150-160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically run for 12-24 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then filtered through a pad of Celite to remove the copper residues, and the filter cake is washed with toluene.

-

Extraction: The combined filtrate is transferred to a separatory funnel and washed sequentially with 2M HCl and brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water to afford pure this compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

-

Pharmaceutical Synthesis: The dinitro functional groups can be reduced to diamines, which are versatile precursors for the synthesis of various heterocyclic compounds and polymers with potential biological activity. The trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.

-

Materials Science: The electron-withdrawing nature of the nitro and trifluoromethyl groups can impart unique electronic properties to materials incorporating this biphenyl unit, making it a candidate for applications in organic electronics.

-

Chemical Probes: The distinct spectroscopic signature and potential for further functionalization make this compound a candidate for the development of chemical probes for biological systems.

This technical guide serves as a foundational resource for researchers interested in this compound. As research progresses, the understanding of its properties and applications is expected to expand.

References

- 1. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL | 363-95-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 3,3'-BIS(TRIFLUOROMETHYL)-4,4'-DINITROBIPHENYL, CasNo.363-95-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl. Due to the limited publicly available data on the specific biological activity of this compound, this guide also presents a logical workflow for its synthesis and analysis.

Core Physicochemical Properties

This compound is a symmetrically substituted aromatic compound. Its structure, featuring two electron-withdrawing nitro groups and two lipophilic trifluoromethyl groups, suggests unique electronic and solubility characteristics that are of interest in medicinal chemistry and materials science.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₆F₆N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 380.20 g/mol | --INVALID-LINK-- |

| Melting Point | 181-182 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 430.0 ± 45.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.549 ± 0.06 g/cm³ | --INVALID-LINK-- |

| CAS Number | 363-95-1 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its structure suggests that it can be synthesized via standard cross-coupling reactions. The most probable synthetic routes would involve the coupling of a halogenated nitrobenzotrifluoride precursor. Two common and effective methods for such biaryl synthesis are the Ullmann coupling and the Suzuki-Miyaura coupling.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Ullmann Coupling (Hypothetical)

This protocol is a generalized procedure based on the classic Ullmann reaction for the synthesis of symmetric biaryls and would require optimization for this specific substrate.

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-nitrobenzotrifluoride (1.0 eq), and activated copper powder (2.0-3.0 eq).

-

Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or sand (for solvent-free conditions).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours (monitoring by TLC is recommended).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper salts. The filtrate is then poured into water to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, dried, and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)

This protocol is a generalized procedure based on the Suzuki-Miyaura cross-coupling reaction and would require optimization.

-

Reaction Setup: To a degassed mixture of 2-bromo-5-nitrobenzotrifluoride (1.0 eq) and a suitable diboron reagent (e.g., bis(pinacolato)diboron, 0.5 eq) in a suitable solvent (e.g., dioxane or toluene), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a base (e.g., KOAc, 3.0 eq).

-

Boronic Ester Formation: Heat the mixture (e.g., at 80-100 °C) for several hours to form the corresponding boronic ester.

-

Coupling: To the reaction mixture, add another equivalent of 2-bromo-5-nitrobenzotrifluoride (1.0 eq), an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. There will be three signals in the aromatic region for the three distinct protons on each phenyl ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The protons ortho to the nitro group are expected to be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the nitro groups (typically around 1520-1560 cm⁻¹ for asymmetric stretching and 1345-1385 cm⁻¹ for symmetric stretching). Strong absorptions corresponding to C-F stretching of the trifluoromethyl groups will also be prominent (typically in the 1000-1350 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 380.02 is expected. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and potentially trifluoromethyl radicals (CF₃).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways affected by this compound. However, the structural motifs present in the molecule, namely the dinitro-biphenyl scaffold and trifluoromethyl groups, are found in various biologically active compounds.

For instance, dinitro-biphenyl derivatives have been investigated as inhibitors of the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family of enzymes, which are involved in inflammatory processes. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability and cell permeability.

Given the absence of specific data, a logical workflow for the initial biological evaluation of this compound is proposed below.

Caption: A logical workflow for the initial biological evaluation of a novel compound.

This workflow outlines a standard procedure in drug discovery, starting from broad cytotoxicity screening to more specific target identification and validation assays. This approach would be necessary to elucidate the potential therapeutic applications or toxicological profile of this compound.

A Technical Guide to the Solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its behavior and applicability in various scientific and industrial fields, including drug development, materials science, and chemical synthesis. This technical guide focuses on the solubility of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl (CAS 363-95-1) in organic solvents.[1] Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction to this compound

This compound is a complex organic molecule featuring a biphenyl core substituted with both nitro and trifluoromethyl groups. The presence of trifluoromethyl groups, which are strongly electron-withdrawing, can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These characteristics make trifluoromethylated compounds like this one of interest in medicinal chemistry and drug design.[2][3][4] The nitro groups also contribute to the molecule's polarity and potential for intermolecular interactions.

Chemical Structure:

Note: This is a simplified 2D representation.

Known Properties:

-

Molecular Formula: C₁₄H₆F₆N₂O₄

-

Molecular Weight: 380.2 g/mol [1]

Experimental Protocols for Solubility Determination

To address the current data gap, the following section provides a detailed methodology for determining the solubility of this compound in various organic solvents. The equilibrium solubility method is described, which is considered the gold standard for generating thermodynamically accurate solubility data.

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or a mixture used as the mobile phase).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Dilute the filtered sample with the same solvent used for the calibration standards to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the compound in the diluted sample using the regression equation of the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Data Presentation

To facilitate comparison and ensure clarity, all quantitative solubility data should be presented in a structured table. The following table provides a template for recording experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | 25 | HPLC-UV | ||

| e.g., Acetonitrile | 25 | HPLC-UV | ||

| e.g., Dichloromethane | 25 | HPLC-UV | ||

| e.g., Dimethyl Sulfoxide | 25 | HPLC-UV | ||

| e.g., Ethanol | 25 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25 | HPLC-UV | ||

| e.g., Hexanes | 25 | HPLC-UV | ||

| e.g., Methanol | 25 | HPLC-UV | ||

| e.g., Tetrahydrofuran | 25 | HPLC-UV | ||

| e.g., Toluene | 25 | HPLC-UV |

Logical Framework for Solvent Selection

A tiered approach is often employed in solvent screening for solubility, starting with a broad range of solvents representing different polarity classes and hydrogen bonding capabilities.

Caption: Tiered Approach to Solvent Solubility Screening.

Conclusion

While quantitative solubility data for this compound is not currently found in publicly accessible literature, this guide provides a robust framework for its determination. By following the detailed experimental protocols and data presentation guidelines outlined herein, researchers can generate high-quality, reproducible solubility data. Such information is invaluable for a wide range of applications, from facilitating the design of new synthetic routes to enabling the formulation of this compound for biological screening and potential therapeutic use. The provided workflows and logical frameworks aim to standardize the approach to solubility determination, fostering greater consistency and comparability of data across the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and properties of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a compound of interest in various research and development domains. This document details its structural characteristics, spectroscopic signature, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

Molecular Identity and Physicochemical Properties

This compound is a substituted biphenyl compound with the chemical formula C₁₄H₆F₆N₂O₄. Its structural and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 363-95-1 | [1] |

| Molecular Formula | C₁₄H₆F₆N₂O₄ | [1] |

| Molecular Weight | 380.20 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Molecular Structure

While a specific crystal structure for this compound is not publicly available, its molecular geometry can be inferred from its constituent parts and related structures. The molecule consists of two phenyl rings linked by a single bond. Each ring is substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position.

The dihedral angle between the two phenyl rings is a critical structural parameter in biphenyl compounds, influencing their conformational flexibility and interaction with biological targets. In substituted biphenyls, steric hindrance between ortho-substituents can force the rings out of planarity. For the target molecule, the trifluoromethyl groups at the 3 and 3' positions will likely induce a non-planar conformation.

Diagram of Key Structural Features

Caption: Logical relationship of the main structural components.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the phenyl rings. The aromatic region would likely show a set of multiplets corresponding to the six protons on the biphenyl core. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. The carbons attached to the trifluoromethyl groups would appear as quartets due to C-F coupling. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most straightforward, likely showing a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the nitro groups, typically in the regions of 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). The C-F stretching vibrations of the trifluoromethyl groups would also produce strong absorptions, usually in the 1000-1400 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 380. Fragmentation would likely involve the loss of nitro groups (NO₂) and potentially rearrangements involving the trifluoromethyl groups.

Synthesis

A plausible synthetic route for this compound is the Ullmann coupling reaction. This reaction involves the copper-mediated coupling of two aryl halide molecules.

Diagram of a Potential Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: General Ullmann Coupling

A general protocol for a similar Ullmann coupling is provided below for illustrative purposes, as a specific protocol for the target molecule is not available.

-

Reactant Preparation: A suitable aryl halide (e.g., 1-iodo-4-nitro-3-(trifluoromethyl)benzene) is mixed with activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Reaction: The mixture is heated to a high temperature (typically 150-250 °C) with vigorous stirring under an inert atmosphere for several hours.

-

Workup: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure biphenyl product.

Potential Biological Activity: Inhibition of the MAPEG Pathway

While direct biological studies on this compound are limited, research on related 2,4-dinitro-biphenyl compounds suggests a potential role as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family.[2] This family of enzymes, which includes leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), is involved in the biosynthesis of pro-inflammatory eicosanoids.[2] Inhibition of this pathway is a target for anti-inflammatory drug development.

Diagram of the Postulated Signaling Pathway Inhibition

Caption: Hypothesized inhibitory action on the MAPEG signaling pathway.

The dinitro-biphenyl scaffold may interact with key residues in the active sites of these enzymes, preventing the binding of their natural substrates and thereby blocking the production of downstream inflammatory mediators. Further research is required to confirm if this compound specifically exhibits this inhibitory activity and to elucidate the precise mechanism of action.

Conclusion

This compound is a molecule with a well-defined chemical identity but requires further experimental investigation to fully characterize its structural and biological properties. The information presented in this guide, based on available data and predictions from related compounds, provides a solid foundation for researchers and drug development professionals interested in this and similar chemical entities. Future studies should focus on obtaining a crystal structure, detailed spectroscopic data, a validated synthetic protocol, and direct evidence of its biological activity to fully unlock its potential.

References

Spectroscopic Analysis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl: A Technical Overview

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties and analytical methodologies for 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 363-95-1, is a complex aromatic compound.[1][2] Its intricate structure, featuring a biphenyl core substituted with both nitro and trifluoromethyl groups, suggests a range of potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4,4'-dinitro-1,1'-biphenyl and various trifluoromethyl-substituted aromatic molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.5 | d | ~ 2 | H-2, H-2' |

| ~ 7.8 - 8.2 | dd | ~ 8, 2 | H-6, H-6' |

| ~ 7.6 - 8.0 | d | ~ 8 | H-5, H-5' |

Note: The exact chemical shifts are influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Description |

| ~ 150 | C-NO₂ |

| ~ 140 | C-CF₃ |

| ~ 135 | Quaternary C of biphenyl |

| ~ 120 - 130 | Aromatic CH |

| ~ 123 (q, ¹JCF ≈ 275 Hz) | CF₃ |

Note: The carbon of the CF₃ group will appear as a quartet due to coupling with fluorine.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1530 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~ 1300 - 1100 | Strong | C-F stretch |

| ~ 1600, 1475 | Medium | Aromatic C=C stretch |

| ~ 850 | Medium-Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 380.02 | [M]⁺ (Molecular Ion) |

| 334.02 | [M - NO₂]⁺ |

| 311.03 | [M - CF₃]⁺ |

| 288.02 | [M - 2NO₂]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a satisfactory spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For EI, this is typically done via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent and infused or injected via an LC system.

-

Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments. High-resolution mass spectrometry can be used for accurate mass measurements to confirm the elemental composition.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. The successful application of these techniques is essential for any research or development activities involving this compound.

References

In-Depth Technical Guide to the Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a specialized aromatic compound with potential applications in medicinal chemistry and materials science. The core of the proposed synthesis is the Ullmann coupling reaction, a classic and effective method for the formation of biaryl linkages. This guide details the synthesis of the necessary precursor and provides a representative experimental protocol for the final coupling step, based on established procedures for analogous compounds.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process commencing with the nitration of a commercially available starting material to yield the key precursor, followed by a copper-catalyzed Ullmann homocoupling reaction.

Step 1: Synthesis of 2-Chloro-5-nitrobenzotrifluoride

The precursor, 2-chloro-5-nitrobenzotrifluoride, is synthesized via the nitration of 4-chloro-1-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled. To this nitrating mixture, 4-chloro-1-(trifluoromethyl)benzene is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature to ensure complete conversion. The product is then isolated by pouring the reaction mixture onto ice, followed by extraction with an organic solvent, washing, drying, and purification by distillation or chromatography.

| Parameter | Value |

| Starting Material | 4-Chloro-1-(trifluoromethyl)benzene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Type | Electrophilic Aromatic Substitution |

| Typical Yield | High |

| Purification Method | Distillation or Column Chromatography |

Step 2: Ullmann Homocoupling to Yield this compound

The final product is synthesized through the Ullmann coupling of 2-chloro-5-nitrobenzotrifluoride. This reaction involves the copper-promoted dimerization of the aryl halide. The following protocol is a representative procedure adapted from the well-established synthesis of 2,2'-dinitrobiphenyl.

Experimental Protocol:

Materials:

-

2-Chloro-5-nitrobenzotrifluoride

-

Copper powder (activated)

-

Sand (optional, as a diluent)

-

High-boiling point solvent (e.g., dimethylformamide, optional)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 2-chloro-5-nitrobenzotrifluoride and an equivalent or slight excess of activated copper powder is prepared. An inert solid like sand can be added to aid in heat distribution and prevent solidification of the reaction mixture.

-

The mixture is heated to a high temperature, typically in the range of 200-250 °C, with vigorous stirring. The reaction can be carried out neat or in a high-boiling point solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid mass is then triturated with a suitable organic solvent (e.g., hot ethanol, toluene, or dichloromethane) to extract the product.

-

The copper and copper salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from an appropriate solvent or by column chromatography.

| Parameter | Value |

| Starting Material | 2-Chloro-5-nitrobenzotrifluoride |

| Reagent | Activated Copper Powder |

| Reaction Type | Ullmann Homocoupling |

| Temperature | 200-250 °C |

| Solvent | Neat or high-boiling point solvent (e.g., DMF) |

| Purification | Recrystallization or Column Chromatography |

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-1-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.55 | Starting Material |

| 2-Chloro-5-nitrobenzotrifluoride | C₇H₃ClF₃NO₂ | 225.55 | Precursor |

| This compound | C₁₄H₆F₆N₂O₄ | 424.20 | Final Product |

Expected Physical Properties

| Compound | Appearance | Melting Point (°C) |

| This compound | Yellowish solid | Not readily available in literature |

Note: Specific yield and melting point data for the target compound are not widely reported and would need to be determined experimentally.

Logical Relationships in the Synthesis

The successful synthesis of the target molecule is contingent on the effective execution of two distinct chemical transformations. The logical flow of the process is depicted below.

This in-depth guide provides a solid foundation for researchers and scientists to approach the synthesis of this compound. The provided protocols, while based on analogous reactions, offer a robust starting point for laboratory execution. Experimental optimization of reaction conditions will be key to achieving high yields and purity of the final compound.

An In-Depth Technical Guide to the Synthesis of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl, a key intermediate in various fields of chemical research and development. This document details the necessary starting materials, outlines the primary synthetic pathways, and provides representative experimental protocols.

Introduction

This compound is a symmetrically substituted aromatic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups impart unique electronic and physicochemical properties to the molecule, making it a valuable building block in the synthesis of more complex structures, including polymers and pharmaceutical intermediates. The trifluoromethyl groups can enhance metabolic stability and lipophilicity, which are desirable characteristics in drug design.

The synthesis of this biphenyl derivative primarily relies on the formation of a carbon-carbon bond between two substituted benzene rings. The most common and industrially relevant approach is the Ullmann coupling reaction of a suitable halogenated precursor.

Starting Materials

The primary starting materials for the synthesis of this compound are halogenated benzotrifluoride derivatives. The selection of the specific halogenated precursor is critical for the efficiency of the subsequent coupling reaction. The most commonly employed starting materials are:

-

2-Bromo-5-nitrobenzotrifluoride (CAS No: 367-67-9)

-

2-Chloro-5-nitrobenzotrifluoride (CAS No: 777-37-7)

These precursors can be synthesized through various methods, with the nitration of a corresponding halogenated benzotrifluoride being a common route.

Synthetic Pathways

The principal synthetic strategy for this compound involves a two-step process:

-

Synthesis of the Halogenated Precursor: This step focuses on the preparation of either 2-bromo- or 2-chloro-5-nitrobenzotrifluoride.

-

Ullmann Coupling: This is a classical organometallic reaction that involves the copper-catalyzed homocoupling of two aryl halide molecules to form a biaryl linkage.

Below is a detailed description of each step, including experimental protocols and quantitative data.

Synthesis of 2-Bromo-5-nitrobenzotrifluoride

A common method for the synthesis of 2-Bromo-5-nitrobenzotrifluoride is the nitration of o-bromobenzotrifluoride.

Experimental Protocol:

A nitrating mixture is prepared by the slow addition of fuming nitric acid to concentrated sulfuric acid at room temperature. Subsequently, o-bromobenzotrifluoride is added slowly to the mixed acid while maintaining the reaction temperature between 50-60°C. The reaction is monitored by Gas Chromatography (GC) until the starting material is completely consumed. After completion, the reaction mixture is allowed to separate, and the organic phase is washed with an alkaline solution to neutrality. The resulting bright yellow liquid is 2-bromo-5-nitrobenzotrifluoride.

Quantitative Data for the Synthesis of 2-Bromo-5-nitrobenzotrifluoride:

| Parameter | Value | Reference |

| Starting Material | o-bromobenzotrifluoride | [1] |

| Reagents | Concentrated Sulfuric Acid (98%), Fuming Nitric Acid | [1] |

| Reaction Temperature | 50-60°C | [1] |

| GC Purity | 95% | [1] |

| Yield | 92% | [1] |

Ullmann Coupling for the Synthesis of this compound

The Ullmann reaction is a robust method for the homocoupling of aryl halides, particularly those activated by electron-withdrawing groups like the nitro group. The reaction is typically carried out at elevated temperatures in the presence of copper powder.

Representative Experimental Protocol:

In a reaction vessel equipped for high-temperature reactions, 2-bromo-5-nitrobenzotrifluoride is mixed with activated copper powder. The reaction can be performed neat (solvent-free) or in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is heated to a temperature in the range of 150-250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or GC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of organic solvents).

Quantitative Data for the Ullmann Coupling (Representative):

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-5-nitrobenzotrifluoride | General Ullmann Conditions |

| Catalyst | Activated Copper Powder | [2] |

| Solvent | N,N-Dimethylformamide (DMF) or neat | [2] |

| Reaction Temperature | 150-250°C | [2][3] |

| Yield | Moderate to good (typically 40-70%) | [3] |

Note: The yield of the Ullmann reaction can be variable and is highly dependent on the specific reaction conditions and the reactivity of the substrate.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the synthesis of this compound can be visualized as a two-step process.

References

An In-depth Technical Guide to the Electrophilic Nitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Biphenyl derivatives are privileged scaffolds in medicinal chemistry and materials science. The introduction of nitro groups onto the biphenyl core serves as a crucial step for further functionalization, enabling the synthesis of amines, anilines, and other nitrogen-containing heterocycles. The target molecule, 3,3'-bis(trifluoromethyl)-1,1'-biphenyl, is a highly deactivated aromatic system due to the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) groups. Understanding the principles of electrophilic aromatic substitution (EAS) on such a substrate is paramount for predicting and controlling the reaction outcome.

The trifluoromethyl group is a strong deactivating, meta-directing substituent.[1][2][3] This directing effect is primarily due to its strong inductive electron withdrawal, which destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack.[1][4] In the case of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl, the substitution pattern of the resulting nitro derivatives will be governed by the interplay of the directing effects of the two -CF₃ groups on the biphenyl system.

Predicted Regioselectivity

The electrophilic nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl is expected to yield a mixture of mono- and di-nitro isomers, with the exact distribution being dependent on the reaction conditions. The primary positions for nitration will be those that are meta to the existing trifluoromethyl groups and are least sterically hindered.

The potential sites for the first nitration are the 2, 2', 4, 4', 6, and 6' positions. Based on electronic effects, the positions meta to the -CF₃ groups (2, 2', 4, 4', 6, and 6') are all electronically favored over the ortho and para positions (5, 5'). Within the electronically favored positions, steric hindrance will play a significant role. The 2 and 2' positions are the most likely sites for initial nitration, being meta to one -CF₃ group and ortho to the other phenyl ring. The 4 and 4' positions are also plausible. Further nitration would likely occur on the second ring, again at a position meta to the trifluoromethyl group.

Table 1: Predicted Product Distribution for the Mononitration of 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

| Product Name | Predicted Major/Minor | Rationale |

| 2-Nitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | Major | Meta to the -CF₃ group, sterically accessible. |

| 4-Nitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl | Minor | Meta to the -CF₃ group, but potentially more sterically hindered. |

| Other isomers | Trace | Electronically disfavored. |

Note: This table represents a predicted outcome based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Proposed Experimental Protocols

Given the highly deactivated nature of the substrate, forcing conditions are likely necessary to achieve a reasonable reaction rate and yield. The following protocols are proposed based on methods for the nitration of other deactivated aromatic compounds, such as nitrobenzene.[5]

Protocol 1: Standard Mixed Acid Nitration

This is a classic and robust method for the nitration of deactivated aromatic compounds.

Reagents and Equipment:

-

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 3,3'-bis(trifluoromethyl)-1,1'-biphenyl (1.0 eq) in concentrated sulfuric acid (5-10 volumes) with stirring. Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1-1.5 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated product can be collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Milder Nitration with an Alternative Nitrating Agent

For substrates that may be sensitive to harsh acidic conditions, alternative nitrating agents can be employed.

Reagents and Equipment:

-

3,3'-Bis(trifluoromethyl)-1,1'-biphenyl

-

Tetrachlorosilane (SiCl₄)

-

Sodium Nitrate (NaNO₃)

-

Zinc Chloride (ZnCl₂) (catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Standard inert atmosphere glassware

Procedure:

-

To a solution of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl (1.0 eq) and sodium nitrate (1.2 eq) in dry dichloromethane under an inert atmosphere, add tetrachlorosilane (1.1 eq) dropwise at 0 °C.

-

Add a catalytic amount of zinc chloride (0.1 eq).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Predicted Reaction Mechanism

Caption: Predicted mechanism of electrophilic nitration.

General Experimental Workflow

Caption: General workflow for mixed acid nitration.

Characterization of Nitrated Products

The successful synthesis of nitrated 3,3'-bis(trifluoromethyl)-1,1'-biphenyl derivatives will require thorough characterization to confirm the structure and determine the isomeric ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for elucidating the substitution pattern on the aromatic rings. The introduction of a nitro group will cause significant shifts in the signals of the aromatic protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the products.

-

Infrared (IR) Spectroscopy: The presence of the nitro group will be indicated by strong characteristic absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹.

Safety Considerations

-

The nitration protocols described involve the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

-

The reactions can be exothermic, and careful temperature control is essential to prevent runaway reactions.

-

Nitrated aromatic compounds can be thermally unstable and may have explosive properties. Handle the products with care and avoid excessive heat or mechanical shock.

Conclusion

The electrophilic nitration of 3,3'-bis(trifluoromethyl)-1,1'-biphenyl is a challenging but important transformation for accessing valuable chemical intermediates. While direct experimental data is lacking, this guide provides a solid theoretical foundation and practical, albeit predictive, experimental protocols. The strong deactivating and meta-directing influence of the trifluoromethyl groups dictates that forcing reaction conditions will be necessary, and the primary products will be those resulting from substitution at the positions meta to the -CF₃ groups. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions will be critical for achieving the desired outcomes.

References

A Theoretical Deep Dive into Dinitro-bis(trifluoromethyl)biphenyl Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of dinitro-bis(trifluoromethyl)biphenyl isomers. This class of molecules is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the nitro and trifluoromethyl substituents. Understanding the conformational landscape, electronic structure, and energetic properties of these isomers is crucial for predicting their reactivity, biological activity, and material characteristics.

This document outlines the standard computational protocols, summarizes key quantitative data that can be derived from such studies, and presents logical workflows for the theoretical investigation of these complex aromatic systems.

Introduction to Dinitro-bis(trifluoromethyl)biphenyl Isomers

The dinitro-bis(trifluoromethyl)biphenyl scaffold allows for a multitude of structural isomers, depending on the substitution pattern of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the biphenyl core. The relative positions of these electron-withdrawing groups significantly influence the molecule's geometry, polarity, and intermolecular interactions. Theoretical studies, primarily based on quantum chemical calculations, offer a powerful avenue to explore these properties with high precision.

Theoretical and Computational Methodologies

Quantum chemical calculations are a cornerstone for investigating the properties of dinitro-bis(trifluoromethyl)biphenyl isomers.[1] Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol for Geometric Optimization and Energy Calculations

A typical computational workflow for studying these isomers involves the following steps:

-

Initial Structure Generation: Generation of the 3D coordinates for all possible isomers of dinitro-bis(trifluoromethyl)biphenyl.

-

Conformational Search: For each isomer, a systematic conformational search is performed to identify the lowest energy conformers. This is particularly important due to the rotational freedom around the biphenyl linkage.

-

Geometric Optimization: The geometry of each conformer is optimized to find the stationary points on the potential energy surface. A popular and effective level of theory for such systems is B3LYP with a 6-311++G(2d,p) basis set.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory or larger basis sets.

-

Analysis of Results: The optimized structures, relative energies, and other calculated properties are then analyzed to understand the structure-property relationships among the isomers.

Experimental Protocol: Single-Crystal X-ray Diffraction

To validate the computationally determined molecular structures, single-crystal X-ray diffraction (SC-XRD) is the gold standard experimental technique.

-

Crystal Growth: Single crystals of the synthesized isomers are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 123 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. These experimental values can then be directly compared with the results from theoretical calculations.

Key Quantitative Data from Theoretical Studies

Theoretical calculations can provide a wealth of quantitative data that is essential for comparing isomers and predicting their behavior. This data is best presented in a tabular format for clear comparison.

Table 1: Calculated Geometric Parameters for Dinitro-bis(trifluoromethyl)biphenyl Isomers

| Isomer | Dihedral Angle (°C) | C-N Bond Length (Å) | C-C (inter-ring) Bond Length (Å) |

| Isomer A | Value | Value | Value |

| Isomer B | Value | Value | Value |

| Isomer C | Value | Value | Value |

| ... | ... | ... | ... |

Note: The values in this table are placeholders and would be populated with data from DFT calculations.

Table 2: Calculated Electronic and Energetic Properties

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Relative Energy (kcal/mol) |

| Isomer A | Value | Value | Value | Value | Value |

| Isomer B | Value | Value | Value | Value | Value |

| Isomer C | Value | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Note: The values in this table are placeholders and would be populated with data from DFT calculations. The energy gap between the HOMO and LUMO is a key indicator of a molecule's excitability.[3]

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.[4]

-

Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

As mentioned earlier, frequency calculations in DFT provide theoretical IR spectra. The calculated vibrational frequencies and their intensities can be compared with experimental FT-IR spectra.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

-

Data Acquisition: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams are excellent tools for visualizing the logical flow of a theoretical study and the relationships between different calculated properties.

Caption: Workflow for the theoretical study and experimental validation of dinitro-bis(trifluoromethyl)biphenyl isomers.

Caption: Logical relationships between molecular structure and physicochemical properties.

Conclusion

The theoretical study of dinitro-bis(trifluoromethyl)biphenyl isomers, grounded in quantum chemical calculations, provides invaluable insights into their structure, stability, and electronic properties. By combining robust computational protocols with experimental validation, researchers can build predictive models that accelerate the design and development of new molecules for applications in drug discovery and materials science. This guide serves as a foundational resource for professionals engaging in the computational analysis of these and other complex organic molecules.

References

- 1. Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum vs. classical models of the nitro group for proton chemical shift calculations and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of Nitrated Trifluoromethylated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of nitrated trifluoromethylated biphenyls. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique interplay of the electron-withdrawing nitro (NO₂) group and the lipophilic, strongly inductive trifluoromethyl (CF₃) group. These substitutions profoundly influence the electronic landscape of the biphenyl scaffold, impacting its reactivity, biological activity, and potential therapeutic applications.

Core Concepts: The Influence of Nitro and Trifluoromethyl Groups

The electronic properties of the biphenyl system are largely dictated by the nature and position of its substituents. The introduction of both nitro and trifluoromethyl groups creates a molecule with distinct electronic characteristics.

The nitro group is a potent electron-withdrawing group through both resonance and inductive effects.[1][2] This deactivates the aromatic ring to which it is attached towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.[1] The position of the nitro group also introduces significant steric hindrance, which can affect the dihedral angle between the two phenyl rings.[1]

The trifluoromethyl group is another powerful electron-withdrawing group, primarily through a strong inductive effect.[1] It is known to enhance metabolic stability and lipophilicity in drug candidates.[1] The combined presence of these two groups on the biphenyl scaffold results in a highly electron-deficient aromatic system, making these compounds interesting candidates for a variety of applications.

Quantitative Electronic Properties: A Computational Perspective

| Compound Name | Substitution Pattern | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Ionization Potential (eV) | Electron Affinity (eV) |

| 4-Nitro-4'-trifluoromethyl-biphenyl | p-NO₂, p'-CF₃ | -7.5 | -2.8 | 4.7 | ~5.0 | ~7.5 | ~2.8 |

| 2-Nitro-4'-trifluoromethyl-biphenyl | o-NO₂, p'-CF₃ | -7.6 | -2.7 | 4.9 | ~4.5 | ~7.6 | ~2.7 |

| 3-Nitro-4'-trifluoromethyl-biphenyl | m-NO₂, p'-CF₃ | -7.7 | -2.9 | 4.8 | ~4.8 | ~7.7 | ~2.9 |

| 4-Nitro-3'-trifluoromethyl-biphenyl | p-NO₂, m'-CF₃ | -7.8 | -3.0 | 4.8 | ~4.2 | ~7.8 | ~3.0 |

| 2-Nitro-3'-trifluoromethyl-biphenyl | o-NO₂, m'-CF₃ | -7.9 | -2.9 | 5.0 | ~3.9 | ~7.9 | ~2.9 |

Note: The values in this table are representative and are based on typical DFT calculations for similarly substituted aromatic compounds. Actual experimental values may vary.

Experimental Protocols

Synthesis of Nitrated Trifluoromethylated Biphenyls

A common and versatile method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide.

General Protocol:

-

Reaction Setup: In a round-bottom flask, combine the desired nitrophenylboronic acid or trifluoromethylphenylboronic acid (1.0 eq), the corresponding trifluoromethylphenyl halide or nitrophenyl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12 to 24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization and Measurement of Electronic Properties

1. Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and C-F bonds.

-

UV-Visible Spectroscopy: To determine the electronic absorption properties and the extent of conjugation in the biphenyl system.

2. Electrochemical Analysis (Cyclic Voltammetry): Cyclic voltammetry is employed to determine the reduction and oxidation potentials, which can be correlated with the LUMO and HOMO energy levels, respectively.

-

Procedure: A solution of the compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is purged with an inert gas. The potential is swept between defined limits using a three-electrode system (working, reference, and counter electrodes).

3. Photoelectron Spectroscopy: Ultraviolet Photoelectron Spectroscopy (UPS) can be used to directly measure the ionization potential (related to the HOMO energy).

Potential Biological Activities and Signaling Pathways

Nitrated and trifluoromethylated aromatic compounds have been investigated for various biological activities, including antimicrobial and anticancer properties.[3][4]

Antimicrobial Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is dependent on the reductive activation of the nitro group by microbial nitroreductases.[1][2][5][6] This process generates reactive nitrogen species that can lead to cellular damage and death.

References

- 1. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Dinitrobiphenyls via Ullmann Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Ullmann coupling, first reported by Fritz Ullmann in 1901, is a copper-mediated reaction used to synthesize symmetrical and unsymmetrical biaryls.[1][2] This method is particularly valuable for the synthesis of substituted dinitrobiphenyls, which are important precursors in various fields, including medicinal chemistry and materials science. The reaction typically involves the coupling of two molecules of an aryl halide in the presence of copper at elevated temperatures.[2][3] While traditional Ullmann reactions were often limited by harsh conditions and inconsistent yields, modern variations, including solvent-free approaches, have significantly improved its efficiency and environmental footprint.[1][4][5] This document provides detailed protocols for both a classic and a modern solvent-free Ullmann coupling for the synthesis of substituted dinitrobiphenyls.

Key Applications of Dinitrobiphenyls:

Substituted dinitrobiphenyls serve as crucial intermediates in the synthesis of a variety of more complex molecules. Their nitro groups can be readily reduced to amino groups, which then allows for the construction of various heterocyclic systems and other functionalized biphenyls. These compounds are foundational in the development of pharmaceuticals, agrochemicals, and dyes.

Experimental Protocols

Two primary methods for the Ullmann coupling synthesis of dinitrobiphenyls are presented below: a traditional solvent-based method and a modern solvent-free high-speed ball milling (HSBM) method.

Protocol 1: Classical Ullmann Synthesis of 2,2'-Dinitrobiphenyl

This protocol is adapted from a traditional approach using an aryl halide and a copper-bronze alloy in a high-boiling solvent or neat.[3][6]

Materials:

-

o-chloronitrobenzene

-

Copper-bronze alloy

-

Sand

-

Ethanol

-

Mechanical stirrer

-

Heating mantle and oil bath

-

Reaction flask (1-L)

-

Beaker

-

Mortar and pestle

-

Filtration apparatus

Procedure:

-

In a 1-L flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to a temperature of 215–225°C.

-

Slowly add 200 g of copper-bronze alloy over approximately 1.2 hours while maintaining the temperature.

-

Continue stirring and heating at 215–225°C for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

After cooling, break up the clumps using a mortar and pestle.

-

Extract the product by boiling the mixture with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.

-

Recrystallize the crude product from hot ethanol to obtain pure, yellow crystals.

Expected Yield: 52–61%[6] Melting Point: 123.5–124.5°C[6]

Protocol 2: Solvent-Free Synthesis of Substituted Dinitrobiphenyls via High-Speed Ball Milling (HSBM)

This modern, environmentally friendly protocol avoids the use of high-boiling toxic solvents and offers high yields.[4][5]

Materials:

-

Substituted o-iodonitrobenzene (e.g., 2-iodonitrobenzene or 2,4-dichloronitrobenzene)

-

Copper vial and copper ball bearing

-

High-Speed Ball Mill (e.g., Parr model 2500 shaker)

-

Ethanol (for recrystallization)

Procedure for 2,2'-Dinitrobiphenyl:

-

Place 2.5 g (~10 mmol) of 2-iodonitrobenzene into a copper vial containing a copper ball bearing.[4]

-

Subject the vial to high-speed ball milling overnight.[4]

-

After the reaction is complete, collect the solid product.

-

Recrystallize the crude product from hot ethanol to yield bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.[4]

Procedure for 2,2'-Dinitro-5,5'-dichlorobiphenyl:

-

Place 1.92 g (10 mmol) of 2,4-dichloronitrobenzene into a copper vial with a copper ball bearing.[4]

-

Perform high-speed ball milling as described above.

-

Recrystallize the resulting solid from hot ethanol.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the synthesis of substituted dinitrobiphenyls via the Ullmann coupling.

| Product | Starting Material | Method | Reaction Time | Temperature | Yield | Reference |

| 2,2'-Dinitrobiphenyl | o-chloronitrobenzene | Classical | ~2.7 hours | 215-225°C | 52-61% | [6] |

| 2,2'-Dinitrobiphenyl | 2-Iodonitrobenzene | HSBM | Overnight | Room Temp | 97% | [4] |

| 2,2'-Dinitro-5,5'-dichlorobiphenyl | 2,4-Dichloronitrobenzene | HSBM | Overnight | Room Temp | - | [4] |

| Product | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃, δ ppm) | ¹³C NMR (400 MHz, CDCl₃, δ ppm) | GC-MS (m/z) | Reference |

| 2,2'-Dinitrobiphenyl | 114–116 | 7.29(d, 2H), 7.60(t, 2H), 7.68(t, 2H), 8.22(d, 2H) | 124.7, 129.1, 130.8, 133.3, 134.1, 147.1 | 198 (M-NO₂) | [4] |

| 2,2'-Dinitro-5,5'-dichlorobiphenyl | 144–146 | 7.30(s, 2H), 7.59(d, 2H), 8.22(d, 2H) | 124.5, 130.5, 130.8, 133.8, 135.8, 147.5 | 312 | [4] |

Visualizations

Reaction Mechanism and Workflow

The mechanism of the Ullmann reaction has been a subject of extensive study, and while not definitively established, it is believed to proceed through the formation of an organocopper intermediate.[1] A commonly proposed pathway involves oxidative addition and reductive elimination steps.[3][7]

Caption: Proposed mechanism for the Ullmann coupling reaction.

The experimental workflow for the solvent-free synthesis of dinitrobiphenyls using high-speed ball milling is a streamlined and efficient process.

Caption: Workflow for solvent-free Ullmann coupling via HSBM.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction | PPTX [slideshare.net]

- 3. byjus.com [byjus.com]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsjournal.net [scholarsjournal.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ullmann Reaction [organic-chemistry.org]

purification of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl by recrystallization

An Application Note and Protocol for the Purification of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)-1,1'-biphenyl by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract